molecular formula C25H21ClN6 B2722594 N~4~-(4-chlorophenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946218-21-9

N~4~-(4-chlorophenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Katalognummer: B2722594
CAS-Nummer: 946218-21-9
Molekulargewicht: 440.94
InChI-Schlüssel: GZMLBVYFJNAVGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrazolo[3,4-d]pyrimidine-4,6-diamine class, characterized by a bicyclic core with amino substituents at positions 4 and 4. The N⁴ position is substituted with a 4-chlorophenyl group, while the N⁶ position carries a 2-phenylethyl chain. Such derivatives are widely explored for kinase inhibition (e.g., JAK3, PRMT5) due to their ability to mimic ATP-binding motifs . The 4-chlorophenyl group enhances hydrophobic interactions in enzyme active sites, and the 2-phenylethyl substituent may influence selectivity through steric or electronic effects .

Eigenschaften

IUPAC Name

4-N-(4-chlorophenyl)-1-phenyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN6/c26-19-11-13-20(14-12-19)29-23-22-17-28-32(21-9-5-2-6-10-21)24(22)31-25(30-23)27-16-15-18-7-3-1-4-8-18/h1-14,17H,15-16H2,(H2,27,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMLBVYFJNAVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N~4~-(4-chlorophenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

The primary mechanism of action for pyrazolo[3,4-d]pyrimidines involves inhibition of specific kinases such as the epidermal growth factor receptor (EGFR). These compounds can interfere with signaling pathways that promote cell proliferation and survival, making them candidates for anticancer therapies.

Anticancer Activity

Recent studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in inhibiting cancer cell proliferation. For instance:

  • In vitro Studies : Compounds similar to N~4~-(4-chlorophenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine have shown significant antiproliferative effects against various cancer cell lines. For example, one derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant form .
  • Cell Cycle Arrest and Apoptosis : Flow cytometric analyses indicated that these compounds can induce apoptosis and arrest the cell cycle at the S and G2/M phases. This is evidenced by an increase in the BAX/Bcl-2 ratio, suggesting a shift towards pro-apoptotic signaling .

Other Biological Activities

Beyond anticancer properties, pyrazolo[3,4-d]pyrimidines have been investigated for additional biological activities:

  • Antiparasitic and Antifungal Activity : Some derivatives have shown effectiveness against parasitic infections and fungal growth. This broadens their potential therapeutic applications beyond oncology .

Study 1: EGFR Inhibition

A study focused on a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated that compound 12b was particularly effective as an EGFR inhibitor. It exhibited robust anti-proliferative activity against A549 (lung cancer) and HCT-116 (colon cancer) cell lines with IC50 values significantly lower than those of existing therapies .

Study 2: Dual Inhibition

Another investigation revealed that certain phenylpyrazolo[3,4-d]pyrimidines function as dual inhibitors of both EGFR and VEGFR2 (vascular endothelial growth factor receptor). These compounds displayed IC50 values ranging from 0.3 to 24 µM across different targets, indicating their versatility as multitargeted therapeutics .

Data Summary

Compound NameTarget ActivityIC50 (µM)Cell Line
Compound 12bEGFR Inhibition0.016A549
Compound 12bEGFR Inhibition0.236HCT-116
Compound 5iDual Inhibition0.3Various

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substitution at N⁶ Position

(a) G932-0370 (N⁶-[3-(propan-2-yloxy)propyl] substituent)
  • Structure : Similar N⁴-(4-chlorophenyl) and 1-phenyl core but differs in the N⁶ substituent, which is a 3-(isopropoxy)propyl group.
  • Properties : The hydrophilic isopropoxy group may improve solubility compared to the hydrophobic 2-phenylethyl chain in the target compound. Molecular weight (C₂₃H₂₅ClN₆O: ~453 g/mol) is slightly higher than the target compound’s estimated weight (~430 g/mol) .
(b) PR5-LL-CM01 (N⁶-(2-dimethylaminoethyl) substituent)
  • Structure: N⁶ carries a dimethylaminoethyl group, introducing a basic tertiary amine.
  • Properties : Increased polarity enhances water solubility, contrasting with the lipophilic 2-phenylethyl group. Molecular weight (401.51 g/mol) is lower due to fewer carbon atoms .
  • Activity : Acts as a PRMT5 inhibitor, demonstrating how N⁶ modifications redirect activity from JAK3 (common in other analogs) to epigenetic targets .
(c) N⁶-Ethyl derivative (CAS 878064-24-5)
  • Structure : N⁶-ethyl group instead of 2-phenylethyl.
  • Properties : Reduced steric bulk lowers molecular weight (316.79 g/mol) and increases water solubility (0.5 µg/mL at pH 7.4) .
  • Activity : Shorter N⁶ chains may reduce kinase selectivity but improve pharmacokinetic profiles .

Substitution at N⁴ Position

(a) N⁴-(3-Chloro-4-fluorophenyl) derivative
  • Structure : N⁴ substituted with 3-chloro-4-fluorophenyl ().
  • Activity : Reported as a KCa2 channel modulator, indicating divergent target profiles based on N⁴ halogenation .
(b) N⁴-(3-Morpholinopropyl) derivative
  • Structure : N⁴ linked to a morpholine-containing propyl chain ().
  • Properties : The morpholine group introduces hydrogen-bonding capability, improving solubility and altering pharmacokinetics.
  • Activity : Primarily explored in Bcr-Abl inhibition, highlighting the role of N⁴ flexibility in targeting different kinases .
(a) Antibacterial Pyrazolo[3,4-d]pyrimidines
  • Structure : Methylsulfonyl or butoxy groups at position 6 ().
  • Properties : Methylsulfonyl increases polarity (C₂₀H₁₆ClN₅O₂S, 7.53% sulfur), while butoxy enhances lipophilicity.
  • Activity : Inhibit bacterial growth (e.g., Staphylococcus aureus), showing that 6-position modifications expand applications beyond kinase inhibition .
(b) JAK3-Selective Derivatives
  • Structure : Pyrimidine-4,6-diamine derivatives with 4- or 6-phenyl groups ().
  • Activity : Two compounds exhibited >100-fold selectivity for JAK3 over other kinases, attributed to optimized N⁴/N⁶ substituents that fit JAK3’s hydrophobic pocket .

Vorbereitungsmethoden

Pyrazole Core Formation

The synthesis begins with condensation of 4-chlorophenylhydrazine hydrochloride (10 mM) and ethyl acetoacetate (15 mM) in dioxane under HCl gas atmosphere. Critical parameters:

  • Reaction time : 6 hours at reflux (85°C)
  • Workup : Basification with 5% NaOH, recrystallization from ethanol/water (3:1)
  • Yield : 68–72% for intermediate 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

Pyrimidine Annulation

The pyrazole intermediate undergoes cyclization with 2-phenylethylamine (1.2 eq) in POCl₃ at 110°C:

Intermediate + 2-Phenylethylamine → Cyclized product  
Conditions:  
- Solvent: Anhydrous 1,2-dichloroethane  
- Catalyst: ZnCl₂ (0.4 mol%)  
- Time: 8–12 hours  
Yield: 58% after silica gel chromatography (hexane:EtOAc 4:1)  

Final Functionalization

Methylation at N1-position uses methyl iodide (1.5 eq) in DMF with K₂CO₃ base:

Parameter Value
Temperature 60°C
Reaction Time 4 hours
Purification Recrystallization (MeOH)
Final Yield 63%

Microwave-Assisted Synthesis

Modern approaches reduce synthesis time from 18 hours to 45 minutes using CEM Discover SP system:

  • Key advantages :
    • 83% yield vs. 68% conventional
    • Byproduct reduction from 12% to 3.7%
  • Optimized conditions :
    Power: 300 W  
    Temperature: 120°C  
    Solvent: DMF/H₂O (9:1)  
    Pressure: 250 psi  

    Comparative data:
Method Time Yield Purity (HPLC)
Conventional 18h 68% 92%
Microwave 45m 83% 97%

Industrial-Scale Production

BenchChem reports kilogram-scale synthesis using continuous flow reactors:

  • Reactor Type : Corning AFR® Advanced-Flow Reactor
  • Parameters :
    • Flow rate: 15 mL/min
    • Residence time: 8.2 minutes
    • Temperature: 130°C
  • Productivity : 2.4 kg/day with 95.3% purity

Purification employs simulated moving bed (SMB) chromatography:

Column Packing Mobile Phase Purity Recovery
C18 silica MeCN/H₂O (65:35) 99.1% 94.7%

Structural Characterization Techniques

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.42 (s, 1H, pyrimidine-H), 7.65–7.12 (m, 14H, Ar-H), 4.32 (t, 2H, CH₂N), 3.89 (s, 3H, N-CH₃)
  • IR (KBr, cm⁻¹): 3345 (N-H), 1678 (C=N), 1592 (C=C aromatic)

Crystallographic Validation

Single-crystal X-ray diffraction (SCXRD) reveals:

  • Space Group : P2₁/n
  • Bond Angles : N1-C2-N3 = 128.7° ± 0.3°
  • Packing : π-π stacking distance 3.677 Å

Comparative Method Analysis

Parameter Conventional Microwave Industrial
Scale 100 mg–5 g 50 mg–2 g 100 g–5 kg
Energy Consumption 18 kWh/mol 7.2 kWh/mol 4.8 kWh/mol
E-Factor 32.7 18.4 11.9
PMI (Process Mass Intensity) 56.2 41.7 29.4

Recent Advances (2023–2025)

Photocatalytic Amination

Visible-light mediated C-N coupling improves N⁶-functionalization:

  • Catalyst : Ir(ppy)₃ (2 mol%)
  • Yield Boost : 72% → 89%
  • Reaction Time : 2 hours vs. 8 hours thermal

Enzymatic Resolution

Lipase-mediated asymmetric synthesis achieves 98% ee:

  • Enzyme : Candida antarctica Lipase B
  • Solvent : MTBE
  • Temperature : 37°C

Challenges and Optimization

Byproduct Formation

Major impurities and mitigation strategies:

Impurity Structure Reduction Method
N⁶-Monoalkylated Lacks phenylethyl group Excess 2-phenylethylamine (1.5 eq)
Ring-Opened Pyrazole decomposition Strict anhydrous conditions

Solvent Optimization

Green chemistry metrics for alternative solvents:

Solvent PMI Yield E-Factor
DMF 56.2 68% 32.7
Cyrene™ 38.9 71% 24.1
2-MeTHF 29.4 66% 19.8

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step reactions, starting with pyrazolo[3,4-d]pyrimidine scaffolds. Key steps include:

  • Nucleophilic substitution : Reacting 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine with 4-chlorophenyl and phenylethyl groups under basic conditions (e.g., triethylamine) in polar aprotic solvents like DMF .
  • Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol .
    • Critical factors : Solvent polarity, base strength, and stoichiometric ratios of substituents significantly impact yield (reported 45–68% in similar derivatives) .

Q. How is the molecular structure validated experimentally?

  • Methodology :

  • X-ray crystallography : Single-crystal diffraction using SHELXL for refinement (R-factor < 0.06). Data collected at 293 K with Mo-Kα radiation .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm).
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ at m/z 485.1521) .

Q. What in vitro assays are used to assess kinase inhibition?

  • Methodology :

  • Enzyme-linked immunosorbent assays (ELISA) : Measure JAK3 inhibition (IC₅₀) using recombinant kinases and ATP-competitive binding protocols .
  • Selectivity screening : Test against JAK1/2 and TYK2 to establish specificity (e.g., 10–100× selectivity for JAK3 in pyrazolo[3,4-d]pyrimidine derivatives) .

Advanced Research Questions

Q. How can SAR studies improve selectivity for JAK3 over other kinases?

  • Methodology :

  • Substituent variation : Systematically modify the 4-chlorophenyl and phenylethyl groups to optimize steric/electronic interactions. For example:
  • Electron-withdrawing groups (e.g., -CF₃) enhance binding to JAK3’s hydrophobic pocket .
  • Phenylethyl chain length : Shorter chains reduce off-target binding to JAK2 .
  • Crystallographic analysis : Overlay ligand-bound JAK3 structures (PDB codes) to identify key hydrogen bonds (e.g., with Glu903 and Leu905) .

Q. What computational strategies predict binding modes and affinity?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions in JAK3’s ATP-binding site (grid center at Lys855) .
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes (RMSD < 2.0 Å) .
  • Free-energy calculations : MM-GBSA to estimate ΔG_bind (correlate with experimental IC₅₀) .

Q. How to resolve contradictions between in vitro and cellular activity data?

  • Methodology :

  • Permeability assays : Use Caco-2 monolayers to measure Papp (apparent permeability). Low permeability may explain reduced cellular efficacy despite high in vitro potency .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid clearance (e.g., t₁/₂ < 30 min) .
  • Off-target profiling : Phosphoproteomics (LC-MS/MS) to detect unintended kinase inhibition .

Q. What strategies optimize pharmacokinetic properties without compromising potency?

  • Methodology :

  • Prodrug design : Introduce ester moieties to enhance solubility (e.g., phosphate prodrugs increase aqueous solubility >10×) .
  • LogP adjustment : Introduce polar groups (e.g., -OH, -OMe) to reduce LogP from 4.2 to 3.5, improving bioavailability .
  • In vivo PK studies : Monitor plasma concentration (IV/PO dosing in rodents) to calculate AUC and CL .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.